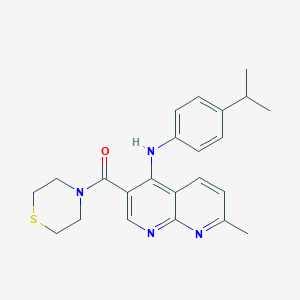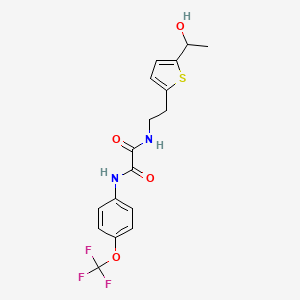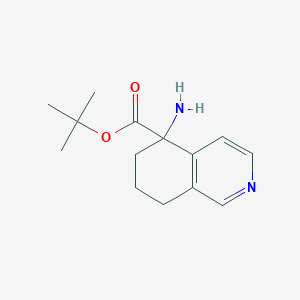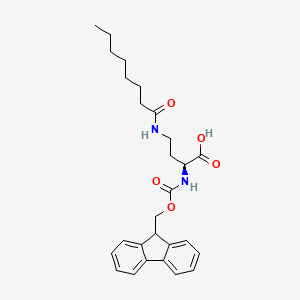
Fmoc-l-dab(octanoyl)-oh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-l-dab(octanoyl)-oh is a chemical compound that has been widely studied in the field of scientific research. This compound is primarily used for its ability to act as a peptide-based inhibitor of enzymes, which has led to its use in a variety of different applications. In
Applications De Recherche Scientifique
Antibacterial Synergy Development
- Field : Biomaterials Science
- Application Summary : Fmoc conjugated amino acids, especially Fmoc-phenylalanine (Fmoc-F), have been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . Their weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
- Methods of Application : A formulation of Fmoc-F with the Gram-negative specific antibiotic aztreonam (AZT) was prepared. This formulation displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load in a mouse wound infection model .
- Results : The combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .
Flavin-dependent Monooxygenases
- Field : Biochemistry and Biophysics
- Application Summary : Flavin-dependent monooxygenases catalyze a wide variety of redox reactions in important biological processes and are responsible for the synthesis of highly complex natural products .
- Methods of Application : The review summarizes recent advancements in the flavin-dependent monooxygenase field including aspects of flavin dynamics, formation and stabilization of reactive species, and the hydroxylation mechanism .
- Results : The activity of some flavin-dependent monooxygenases have been shown to be essential for the virulence of several human pathogens .
Peptide Synthesis
- Field : Biochemistry
- Application Summary : Fmoc is commonly used in peptide synthesis, which is a process of adding amino acids repeatedly. The synthesis direction is generally from the C-terminus (carboxyl end) to the N-terminus (amino end) .
- Methods of Application : The Fmoc protected column and monomer need to be deprotected with a basic solvent (piperidine). The carboxyl group of the next amino acid is activated and dissolved, and the activated monomer is crosslinked with the free amino group under the action of a crosslinking agent to form a peptide bond .
- Results : This method greatly reduces the difficulty of purifying each product and is now widely used in peptide synthesis .
Antibacterial Wound Management
- Field : Medical Science
- Application Summary : Fmoc conjugated amino acids, especially Fmoc-phenylalanine (Fmoc-F), have been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . A formulation of Fmoc-F with the Gram-negative specific antibiotic aztreonam (AZT) displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load in a mouse wound infection model .
- Methods of Application : The formulation was prepared and applied to a mouse wound infection model .
- Results : The combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .
Drug Peptide Synthesis
- Field : Pharmaceutical Chemistry
- Application Summary : Fmoc is widely used in the synthesis of drug peptides . Drug peptides are a type of therapeutic agent that can be used to treat a variety of diseases .
- Methods of Application : The Fmoc protected column and monomer need to be deprotected with a basic solvent (piperidine). The carboxyl group of the next amino acid is activated and dissolved, and the activated monomer is crosslinked with the free amino group under the action of a crosslinking agent to form a peptide bond .
- Results : This method greatly reduces the difficulty of purifying each product and is now widely used in the synthesis of drug peptides .
Bioconjugation
- Field : Biochemistry
- Application Summary : Fmoc is used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
- Methods of Application : The Fmoc protected column and monomer need to be deprotected with a basic solvent (piperidine). The carboxyl group of the next amino acid is activated and dissolved, and the activated monomer is crosslinked with the free amino group under the action of a crosslinking agent to form a peptide bond .
- Results : This method is widely used in the preparation of bioconjugates for various applications, including drug delivery and molecular imaging .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(octanoylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-2-3-4-5-6-15-25(30)28-17-16-24(26(31)32)29-27(33)34-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,2-6,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZNTWNAXFUELY-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-dab(octanoyl)-oh | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

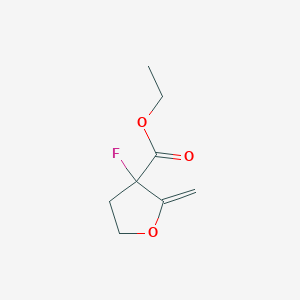
![1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2383222.png)
![2-[(5-Acetamido-2-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B2383223.png)
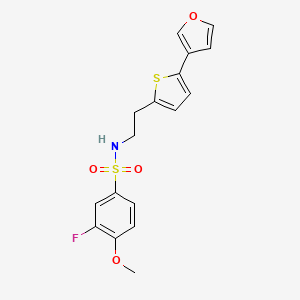
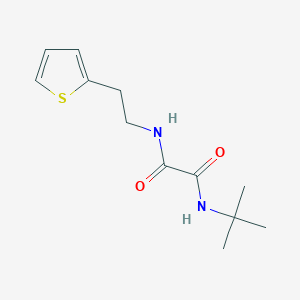
![N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2383230.png)
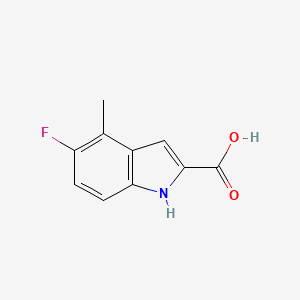
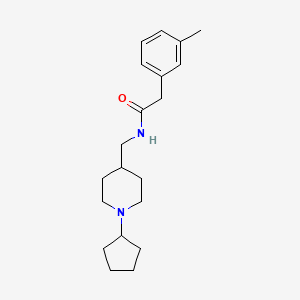
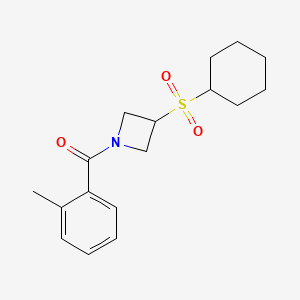
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2383237.png)
